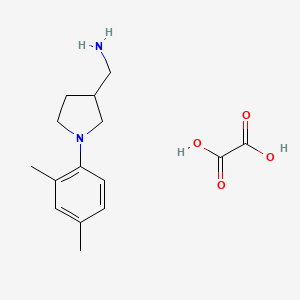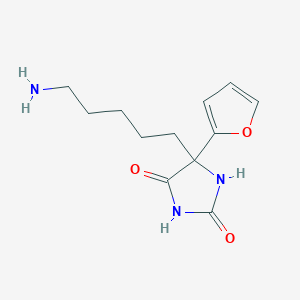
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a methanamine group. The oxalate form of this compound is often used in research and industrial applications.
Méthodes De Préparation
The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2,4-Dimethylphenyl Group: The pyrrolidine ring is then substituted with a 2,4-dimethylphenyl group using suitable reagents and conditions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate form by reacting with oxalic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference substance for analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug impurity reference substance.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate can be compared with other similar compounds, such as:
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine hydrochloride: This compound has a similar structure but is in the hydrochloride form.
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine sulfate: Another similar compound, differing in the counterion.
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine acetate: This compound has an acetate counterion instead of oxalate.
The uniqueness of this compound lies in its specific structure and the properties conferred by the oxalate counterion, which may influence its solubility, stability, and reactivity.
Propriétés
IUPAC Name |
[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15;3-1(4)2(5)6/h3-4,7,12H,5-6,8-9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQTWWSESSBPKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC(C2)CN)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)




![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)




